Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-
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Overview
Description
Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- is an organic compound with the molecular formula C18H17F. It is characterized by a benzene ring substituted with a butyl group and a fluorophenyl ethynyl group. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents .
Preparation Methods
The synthesis of Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- generally involves organic synthesis reactions such as etherification, reduction, and substitution reactions . One common method includes the Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various oxidizing agents like potassium permanganate (KMnO4) for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving cell signaling pathways and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorophenyl group can enhance binding affinity through halogen bonding . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- include:
Benzene, 1-butyl-4-ethyl: This compound lacks the ethynyl and fluorophenyl groups, resulting in different chemical properties and reactivity.
Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl: This compound has a propyl group instead of a butyl group, which can affect its solubility and reactivity.
The uniqueness of Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
109970-63-0 |
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Molecular Formula |
C18H17F |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-butyl-4-[2-(4-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C18H17F/c1-2-3-4-15-5-7-16(8-6-15)9-10-17-11-13-18(19)14-12-17/h5-8,11-14H,2-4H2,1H3 |
InChI Key |
FKEAQCNTPIQHMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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